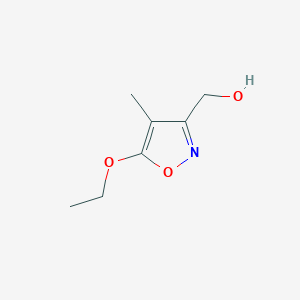
(5-Ethoxy-4-methylisoxazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethoxy-4-methylisoxazol-3-yl)methanol is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by an ethoxy group at the 5-position, a methyl group at the 4-position, and a methanol group at the 3-position of the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-4-methylisoxazol-3-yl)methanol can be achieved through several methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. This reaction is regioselective and leads to the formation of 5-substituted isoxazoles . Another method involves the reaction of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) with TMSN3 (trimethylsilyl azide), followed by the addition of methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure sustainable production .
化学反应分析
Types of Reactions
(5-Ethoxy-4-methylisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
(5-Ethoxy-4-methylisoxazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
作用机制
The mechanism of action of (5-Ethoxy-4-methylisoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell wall biosynthesis, making it effective against bacterial infections .
相似化合物的比较
Similar Compounds
(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol: This compound has a methoxy group instead of an ethoxy group and a phenyl group instead of a methyl group.
(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound has an iodine atom instead of an ethoxy group.
Uniqueness
(5-Ethoxy-4-methylisoxazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
(5-ethoxy-4-methyl-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)8-11-7/h9H,3-4H2,1-2H3 |
InChI 键 |
HYMYNDIAHQOPAR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=NO1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
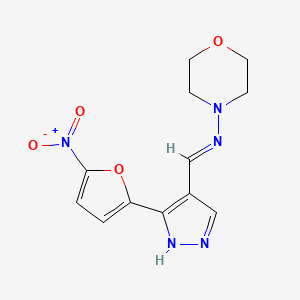
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
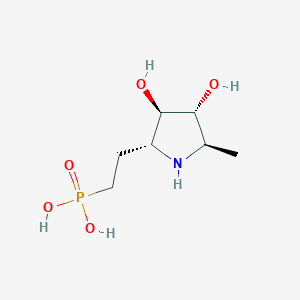

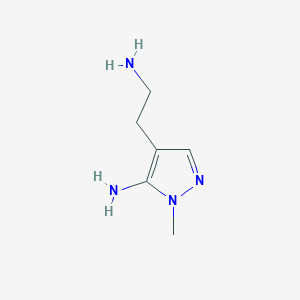
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)


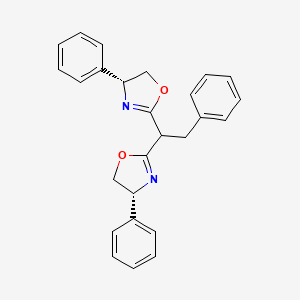
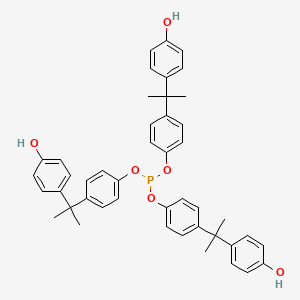
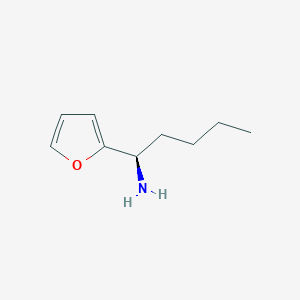
![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
